Augmented Cytotoxicity of 4-MeO-PV8 vs. PV8 and α-PVP Across Four Human Cell Lines: Direct Head-to-Head Comparison
In a direct head-to-head study by Wojcieszak et al. (2018), 4-MeO-PV8 demonstrated substantially greater maximal cytotoxicity than its non-methoxylated parent PV8 across neuroblastoma (SH-SY5Y), hepatocellular carcinoma (Hep G2), airway epithelial (RPMI 2650), and cardiomyocyte (H9c2(2-1)) cell lines [1]. At 72 h incubation (300 μM), 4-MeO-PV8 reduced SH-SY5Y viability by 91% (PV8: 70%), Hep G2 viability by 97% (PV8: 92%), RPMI 2650 viability by 98% (PV8: 90%), and H9c2(2-1) viability by 63% (PV8: 53%) [1]. Critically, 4-MeO-PV8—but not PV8—disrupted Hep G2 cell membranes, achieving 71% of positive control toxicity [1]. Relative to the shorter-chain 4-MeO-PVP (72 h, 300 μM), 4-MeO-PV8 produced far greater maximal toxicity—SH-SY5Y viability fell to 56% for 4-MeO-PVP versus 9% for 4-MeO-PV8 [1].
| Evidence Dimension | Maximal cytotoxicity (viability reduction at 300 μM, 72 h incubation) |
|---|---|
| Target Compound Data | SH-SY5Y: 91% reduction; Hep G2: 97% reduction; RPMI 2650: 98% reduction; H9c2(2-1): 63% reduction |
| Comparator Or Baseline | PV8 (unsubstituted parent): SH-SY5Y 70%, Hep G2 92%, RPMI 2650 90%, H9c2(2-1) 53% reduction. 4-MeO-PVP (shorter-chain analog): Hep G2 viability fell to 56% of control (i.e., 44% reduction). |
| Quantified Difference | 4-MeO-PV8 exceeds PV8 cytotoxicity by 21 percentage points (SH-SY5Y), 5 pp (Hep G2), 8 pp (RPMI 2650), and 10 pp (H9c2(2-1)). 4-MeO-PV8 exceeds 4-MeO-PVP cytotoxicity by approximately 47 pp in SH-SY5Y. |
| Conditions | SH-SY5Y, Hep G2, RPMI 2650, H9c2(2-1) cell lines; 24 h and 72 h incubations; 25–300 μM concentration range; MTT assay for viability; LDH release assay for membrane integrity. |
Why This Matters
For forensic toxicology and mechanistic studies, 4-MeO-PV8's uniquely potent hepatocellular membrane disruption (71% of positive control, absent in PV8) makes it a critical reference standard for investigating structure-dependent hepatotoxicity within the pyrovalerone series.
- [1] Wojcieszak J, Andrzejczak D, Wrzosek M, Zawilska JB. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotox Res. 2018;34(3):613–626. doi:10.1007/s12640-018-9923-1 View Source
